molecular formula C14H18N2O3 B6428330 1-({[2,3'-bifuran]-5-yl}methyl)-3-tert-butylurea CAS No. 2034343-38-7

1-({[2,3'-bifuran]-5-yl}methyl)-3-tert-butylurea

Cat. No.: B6428330
CAS No.: 2034343-38-7
M. Wt: 262.30 g/mol
InChI Key: KWWNFAXIVRLCFN-UHFFFAOYSA-N
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Description

1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea is an organic compound that features a bifuran moiety linked to a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran unit can be synthesized through the coupling of furan derivatives.

    Attachment of the Urea Group: The bifuran moiety is then reacted with tert-butyl isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions to avoid decomposition of the bifuran unit.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the photochemical coupling step and careful control of reaction conditions during the urea formation step.

Chemical Reactions Analysis

Types of Reactions

1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenation reagents like bromine (Br2) can be employed for substitution reactions.

Major Products

    Oxidation: Furandicarboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated bifuran compounds.

Scientific Research Applications

1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially leading to biological activity. The urea group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[2,3’-bifuran]-5-yl}methyl)-3-tert-butylurea is unique due to its combination of a bifuran moiety and a urea group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler furan derivatives.

Properties

IUPAC Name

1-tert-butyl-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)16-13(17)15-8-11-4-5-12(19-11)10-6-7-18-9-10/h4-7,9H,8H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWNFAXIVRLCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC=C(O1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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